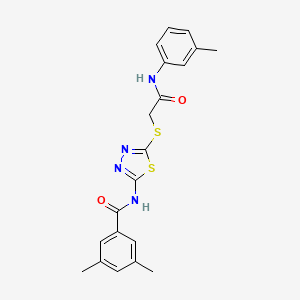

3,5-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

3,5-Dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked ethyl group bearing an oxoamide and m-tolylamino moiety. The benzamide group at the 2-position of the thiadiazole ring is further substituted with 3,5-dimethylphenyl groups.

Properties

IUPAC Name |

3,5-dimethyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-5-4-6-16(10-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-8-13(2)7-14(3)9-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLRUENTZDXXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Benzamide Group: The benzamide group can be introduced through the reaction of the thiadiazole intermediate with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

Functional Group Modifications: The final compound is obtained by introducing the m-tolylamino and other functional groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to accommodate larger quantities of starting materials and intermediates.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

3,5-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling and function.

Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division, which can lead to cell death or inhibition of cell growth.

Comparison with Similar Compounds

N-(5-(2-Cyanoacetamido)-1,3,4-Thiadiazol-2-yl)Benzamide (Compound 3 in )

- Substituents: Benzamide group at the 2-position; cyanoacetamido group at the 5-position.

- Synthesis: Synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide, followed by reaction with ethyl cyanoacetate .

- Comparison: The target compound replaces the cyanoacetamido group with a thioethyl-oxo-m-tolylamino chain.

(E)-5-(3,5-Dimethylphenyl)-N-[4-(Methylsulfanyl)Benzylidene]-1,3,4-Thiadiazol-2-Amine ()

Oxadiazole-Thiadiazole-Cyclohexylamine Derivatives ()

- Substituents : Cyclohexylamine and oxadiazole moieties.

- Biological Activity : Inhibits ergosterol biosynthesis in Candida species, with in vitro antifungal activity .

- Comparison: The target compound’s m-tolylamino group may provide stronger π-π stacking interactions with fungal enzyme active sites compared to cyclohexylamine, suggesting a different mechanism of action.

Molecular Interactions

- Hydrogen Bonding : highlights intramolecular C–H···N bonds stabilizing planar conformations, which may enhance target binding . The target compound’s oxoamide group could form similar interactions.

- Substituent Effects: The m-tolylamino group in the target compound may engage in hydrophobic interactions with fungal cytochrome P450 enzymes, contrasting with the polar cyano group in Compound 3’s anticancer activity .

Biological Activity

3,5-Dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Structure and Properties

The structural formula of 3,5-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

This compound features a thiadiazole ring which is known for its biological activity. The presence of substituents such as methyl and m-tolyl groups enhances its pharmacological properties.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been reported to exhibit significant antimicrobial activity. Research indicates that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains. For instance:

- Study Findings : A study demonstrated that thiadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicates that modifications on the thiadiazole ring can enhance antimicrobial efficacy.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

- Case Study : A recent investigation into various 1,3,4-thiadiazole derivatives found that certain compounds exhibited significant cytotoxic effects against cancer cell lines (e.g., HCC827 and NCI-H358) with IC50 values in the low micromolar range . This suggests that 3,5-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may also possess similar properties.

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects:

- Research Evidence : Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo models . The mechanism often involves the inhibition of pro-inflammatory cytokines.

Structure–Activity Relationship (SAR)

The biological activity of 3,5-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be attributed to its structural features:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.